(4-Bromo-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone
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Overview
Description
(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE is a compound that belongs to the class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry . This compound features a bromine atom, a methyl group, and a morpholino group attached to a pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with morpholine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which is known for its efficiency and selectivity . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholino group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound’s pyrazole ring also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A closely related compound with similar structural features but lacking the morpholino group.
(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of both the bromine atom and the morpholino group in (4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE makes it unique compared to other pyrazole derivatives. These functional groups enhance its reactivity and binding properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12BrN3O2 |
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Molecular Weight |
274.11 g/mol |
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H12BrN3O2/c1-12-8(7(10)6-11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
InChI Key |
UHESVYQVHXIISM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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